
3-Bromo-2-(dimethylamino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(dimethylamino)benzaldehyde: is an organic compound with the molecular formula C9H10BrNO . It is a benzaldehyde derivative, characterized by the presence of a bromine atom at the 3-position and a dimethylamino group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(dimethylamino)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(dimethylamino)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-(dimethylamino)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used as a fluorescent probe or labeling agent due to its ability to interact with biomolecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(dimethylamino)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, it may interact with proteins, enzymes, or other biomolecules, leading to changes in their structure or function .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to specific amino acid residues, altering the activity of enzymes or proteins.
Cellular Pathways: It may influence cellular pathways by modulating the activity of key regulatory proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-(dimethylamino)benzaldehyde
- 4-Bromo-2-(dimethylamino)benzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
Comparison:
- 3-Bromo-2-(dimethylamino)benzaldehyde is unique due to the specific positioning of the bromine and dimethylamino groups, which influence its reactivity and interactions with other molecules.
- 3-Bromo-4-(dimethylamino)benzaldehyde has the dimethylamino group at the 4-position, leading to different chemical properties and reactivity.
- 4-Bromo-2-(dimethylamino)benzaldehyde has the bromine atom at the 4-position, resulting in distinct reactivity patterns.
- 3-Bromo-4-hydroxybenzaldehyde contains a hydroxyl group instead of a dimethylamino group, which significantly alters its chemical behavior and applications .
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
3-bromo-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3 |
InChI-Schlüssel |
OENZOKTZMZDDHA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC=C1Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


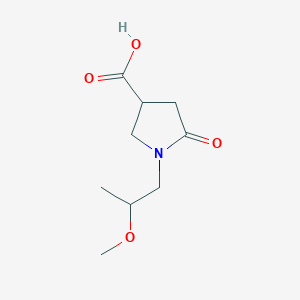
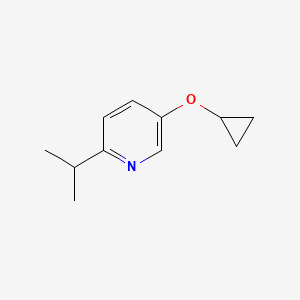
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
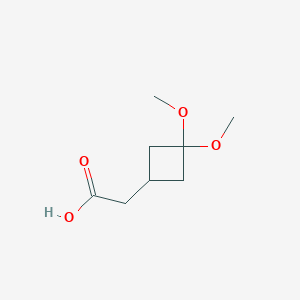
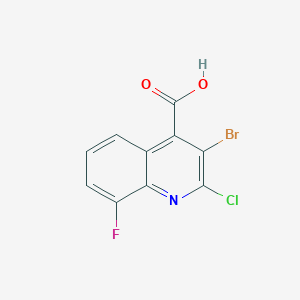
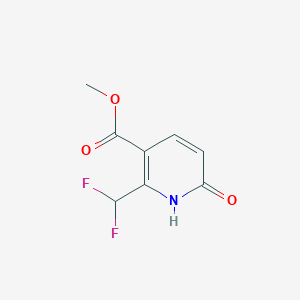
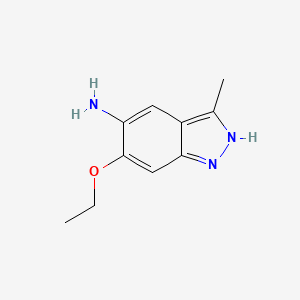
![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)
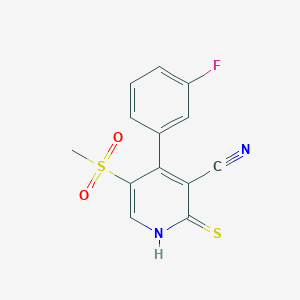
![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
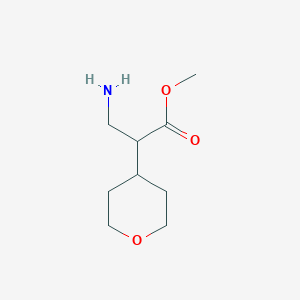
![6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)
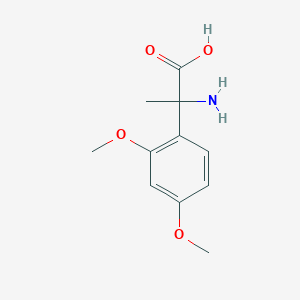
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
